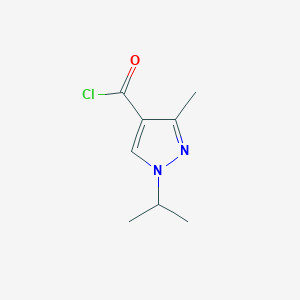
1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure with two adjacent nitrogen atoms. Pyrazoles are known for their versatility and significance in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
The synthesis of 1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride typically involves the reaction of 1-Isopropyl-3-methyl-1H-pyrazole with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as both a reagent and a solvent. The process can be summarized as follows:
Starting Material: 1-Isopropyl-3-methyl-1H-pyrazole
Reagent: Thionyl chloride (SOCl₂)
Reaction Conditions: Reflux
Product: this compound
This method is efficient and yields the desired product with high purity .
Chemical Reactions Analysis
1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, pyrazole derivatives generally exhibit reactivity towards oxidizing and reducing agents, leading to various functionalized products.
Scientific Research Applications
1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory, antimicrobial, and anticancer properties.
Agriculture: The compound is used in the development of agrochemicals, including herbicides and fungicides.
Materials Science: It is employed in the synthesis of advanced materials, such as polymers and catalysts, due to its reactive carbonyl chloride group.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride largely depends on its reactivity as a carbonyl chloride. The compound can acylate nucleophiles, forming covalent bonds with various biological targets. This reactivity is crucial in medicinal chemistry, where it helps in the design of enzyme inhibitors and receptor modulators . The molecular targets and pathways involved vary based on the specific application and the nature of the nucleophile it reacts with.
Comparison with Similar Compounds
1-Isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-1H-pyrazole-4-carbonyl chloride: Similar in structure but with a phenyl group instead of an isopropyl group.
3,5-Dimethyl-1H-pyrazole-4-carbonyl chloride: Another derivative with two methyl groups.
The uniqueness of this compound lies in its isopropyl group, which influences its steric and electronic properties, making it suitable for specific synthetic and research applications .
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, agriculture, and materials science. Its unique structure and reactivity make it a valuable intermediate in various synthetic processes. Understanding its preparation methods, chemical reactions, and applications can aid in the development of new compounds and materials with enhanced properties.
Properties
IUPAC Name |
3-methyl-1-propan-2-ylpyrazole-4-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-5(2)11-4-7(8(9)12)6(3)10-11/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHWFEIKEHDXAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)Cl)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559013 |
Source


|
| Record name | 3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113100-62-2 |
Source


|
| Record name | 3-Methyl-1-(1-methylethyl)-1H-pyrazole-4-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113100-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
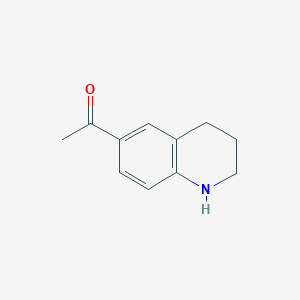
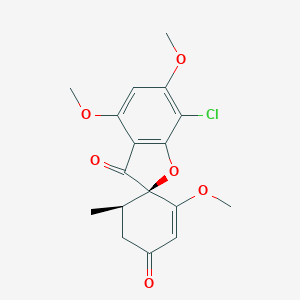




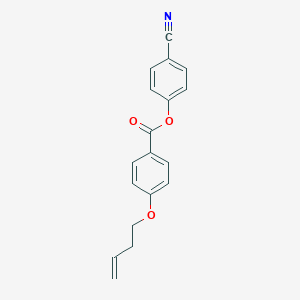
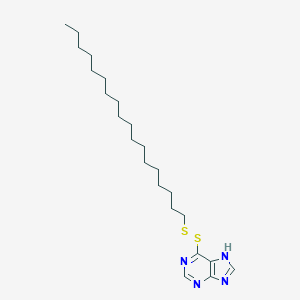

![methyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B45572.png)

![2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide](/img/structure/B45574.png)


